molecular formula C24H23N5O3 B2880906 1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 846594-83-0

1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2880906
CAS No.: 846594-83-0
M. Wt: 429.48
InChI Key: JYZSKDQUXLWXAP-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimido[2,1-f]purine-2,4-dione family, a class of tricyclic xanthine derivatives with a fused pyrimidine-purine scaffold. Key structural features include:

  • 1-Methyl group: A common modification to enhance metabolic stability and modulate receptor binding .
  • 3-(2-Oxo-2-Phenylethyl) substituent: A ketone-linked phenyl group that may influence electronic properties and interactions with hydrophobic binding pockets .

Properties

IUPAC Name

1-methyl-9-(4-methylphenyl)-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-16-9-11-18(12-10-16)27-13-6-14-28-20-21(25-23(27)28)26(2)24(32)29(22(20)31)15-19(30)17-7-4-3-5-8-17/h3-5,7-12H,6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZSKDQUXLWXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure combines both pyrimidine and purine moieties, which are known for their diverse biological activities. The molecular formula of this compound is C24_{24}H23_{23}N5_5O3_3, with a molecular weight of 429.48 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic applications.

The synthesis of this compound typically involves multi-component reactions (MCRs), where an α-chloroketone is condensed with an isocyanate and an aromatic amine in the presence of a catalyst such as palladium. The proposed mechanism includes the formation of a β-ketoacylpalladium intermediate followed by cyclization to yield the desired product. Understanding these mechanisms is crucial for elucidating its biological interactions and efficacy.

Biological Activity

The biological activity of 1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been evaluated in various studies. Notably:

  • Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives with structural similarities have demonstrated IC50_{50} values in the micromolar range against pancreatic adenocarcinoma cells (CFPAC-1) and HeLa cells .
Compound NameStructureBiological Activity
5-MethyluracilPyrimidine derivativeAntiviral properties
6-ThioguaninePurine derivativeAnticancer agent
7-AminomethylpurinePurine derivativeEnzyme inhibition

The unique combination of methyl and phenyl groups in the structure may enhance binding affinity towards specific biological targets compared to other similar compounds.

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of 1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles in a living organism.
  • Mechanistic Studies : Exploring detailed mechanisms of action at the molecular level.

Comparison with Similar Compounds

Key Observations :

  • The 9-(p-tolyl) group in the target compound shares similarities with 9-(4-methylbenzyl) (), both favoring hydrophobic interactions.
  • Electron-withdrawing groups (e.g., 2-chloro-6-fluoro in ) improve MAO-B inhibition compared to electron-donating groups like p-tolyl .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound (Reference) Melting Point (°C) UV λmax (nm) Molecular Formula Molecular Weight Yield (%)
Target Compound Not reported ~300* C₂₄H₂₄N₅O₃ 454.48 N/A
9-Ethenyl analog (, ) 268–271 304 C₁₂H₁₅N₅O₂ 261.29 70
9-(Prop-2-ynyl) (, ) 203–206 296 C₁₃H₁₅N₅O₂ 273.29 93
20b () 232–235 300 C₁₉H₂₃N₅O₄ 385.42 91
21 () 206–208 302 C₂₂H₂₉N₅O₄ 427.51 94

*Estimated based on analogs with similar conjugation systems .

Key Findings :

  • Higher melting points (e.g., 268–271°C for 22) correlate with rigid substituents like ethenyl groups .
  • UV λmax values (296–304 nm) suggest conserved π-conjugation across the tricyclic core .
  • The target compound’s molecular weight (454.48) exceeds most analogs, which may impact solubility.

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